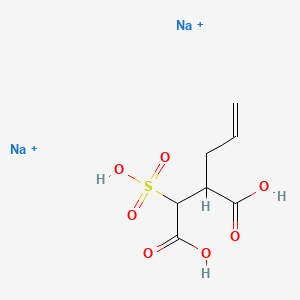
5-n-Propylcytidine 3',5'-cyclic monophospate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-n-Propylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine. It is structurally characterized by a cyclic phosphate group attached to the 3’ and 5’ positions of the ribose sugar, with a propyl group attached to the nitrogen at the 5-position of the cytidine base. This compound is a member of the broader class of cyclic nucleotides, which play crucial roles in various biological processes, including signal transduction and regulation of cellular activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Propylcytidine 3’,5’-cyclic monophosphate typically involves the following steps:
Nucleoside Modification: The initial step involves the modification of cytidine to introduce the propyl group at the 5-position. This can be achieved through alkylation reactions using appropriate alkylating agents under controlled conditions.
Cyclization: The modified nucleoside is then subjected to cyclization to form the cyclic phosphate group. This step often involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of 5-n-Propylcytidine 3’,5’-cyclic monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, including crystallization and large-scale chromatography, are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
5-n-Propylcytidine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Hydrolysis: The cyclic phosphate group can be hydrolyzed under acidic or basic conditions to yield the corresponding linear monophosphate.
Oxidation: The propyl group can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding aldehyde or carboxylic acid.
Substitution: The nucleophilic substitution reactions can occur at the cytidine base, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Hydrolysis: Linear monophosphate derivatives.
Oxidation: Aldehyde or carboxylic acid derivatives.
Substitution: Various nucleoside analogs with modified functional groups.
科学研究应用
5-n-Propylcytidine 3’,5’-cyclic monophosphate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Biology: Investigated for its role in cellular signaling pathways and its potential as a second messenger in various biological processes.
Medicine: Explored for its therapeutic potential in modulating cellular activities and as a potential drug candidate for treating diseases related to cyclic nucleotide signaling.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques for nucleotide analysis.
作用机制
The mechanism of action of 5-n-Propylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets, such as protein kinases and phosphodiesterases. It acts as a second messenger, transmitting signals from extracellular stimuli to intracellular effectors. The cyclic phosphate group allows it to bind to and activate protein kinases, leading to the phosphorylation of target proteins and subsequent regulation of cellular activities. Additionally, it can be hydrolyzed by phosphodiesterases, terminating its signaling function.
相似化合物的比较
Similar Compounds
Cytidine 3’,5’-cyclic monophosphate (cCMP): Lacks the propyl group at the 5-position.
Adenosine 3’,5’-cyclic monophosphate (cAMP): Contains an adenine base instead of cytidine.
Guanosine 3’,5’-cyclic monophosphate (cGMP): Contains a guanine base instead of cytidine.
Uridine 3’,5’-cyclic monophosphate (cUMP): Contains a uracil base instead of cytidine.
Uniqueness
5-n-Propylcytidine 3’,5’-cyclic monophosphate is unique due to the presence of the propyl group at the 5-position of the cytidine base. This modification can influence its interaction with molecular targets and its stability, potentially leading to distinct biological activities compared to other cyclic nucleotides.
属性
CAS 编号 |
117309-90-7 |
|---|---|
分子式 |
C12H18N3O7P |
分子量 |
347.26 g/mol |
IUPAC 名称 |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-propylpyrimidin-2-one |
InChI |
InChI=1S/C12H18N3O7P/c1-2-3-6-4-15(12(17)14-10(6)13)11-8(16)9-7(21-11)5-20-23(18,19)22-9/h4,7-9,11,16H,2-3,5H2,1H3,(H,18,19)(H2,13,14,17)/t7?,8-,9?,11-/m1/s1 |
InChI 键 |
JDRXCSVUJUJRSV-FOLWWEGKSA-N |
手性 SMILES |
CCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
规范 SMILES |
CCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


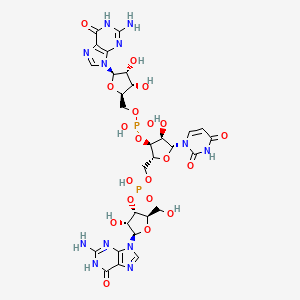


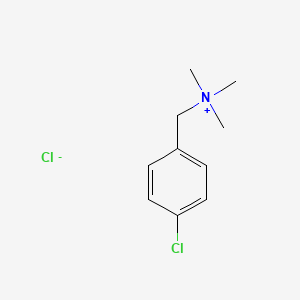
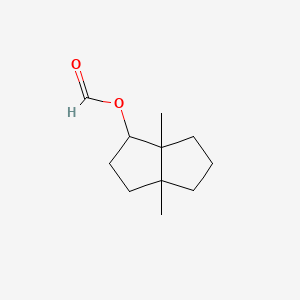
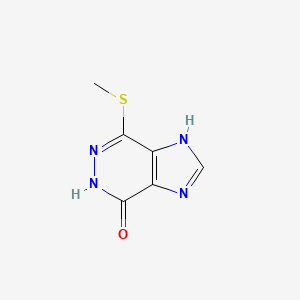
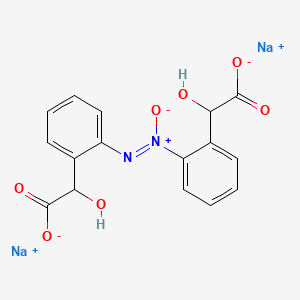
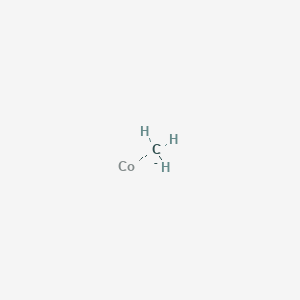
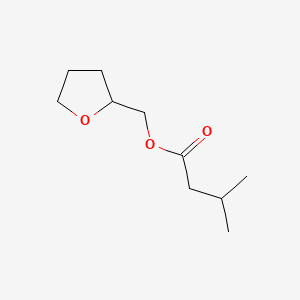



![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
